6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one
Description
6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one is a spiro-fused heterocyclic compound featuring a unique indole-isoquinoline hybrid scaffold. The molecule contains a spiro junction at the indole C3 and isoquinoline C1 positions, with methoxy substituents at the 6' and 7' positions of the isoquinoline moiety. This structural motif is associated with diverse biological activities, as spirocyclic compounds often exhibit enhanced binding affinity and metabolic stability due to their conformational rigidity .
Synthetic routes for analogous spiroindole-isoquinoline hybrids have been reported, emphasizing their importance in drug discovery .
Properties
IUPAC Name |
6',7'-dimethoxyspiro[1H-indole-3,1'-3,4-dihydro-2H-isoquinoline]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-15-9-11-7-8-19-18(13(11)10-16(15)23-2)12-5-3-4-6-14(12)20-17(18)21/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPDBBGIRZGZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC23C4=CC=CC=C4NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35118-14-0 | |
| Record name | 3',4'-DIHYDRO-6',7'-DIMETHOXYSPIRO(3H-INDOLE-3,1'(2H)-ISOQUINOLIN)-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[indole-3,1’-isoquinolin]-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole and isoquinoline precursors. These precursors are then subjected to a series of reactions including cyclization and spiro-annulation to form the final spiro compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[indole-3,1’-isoquinolin]-2(1H)-one can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated spiro compound.
Scientific Research Applications
6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[indole-3,1’-isoquinolin]-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[indole-3,1’-isoquinolin]-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
(±)-Moxiquindole
- Structure: Lacks methoxy substituents but shares the spiro[indoline-isoquinoline] core.
- Activity : Exhibits potent antimalarial activity against chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains. Mechanisms include protease inhibition and disruption of lipid dynamics .
- Advantage : Broad-stage efficacy against asexual parasites, including merozoite egress inhibition.
NCI-60 Screened DSIIQs
- Structure : Varied substituents at the 6' and 7' positions (e.g., halogens, alkyl groups).
- Activity : 24 DSIIQ derivatives showed antiproliferative effects across the NCI-60 cancer cell line panel, with GI₅₀ values ranging from 0.1–10 μM .
- Key Insight : Methoxy groups in the target compound may enhance membrane permeability compared to bulkier substituents.
Spiro[indole-pyrrole] and Spiro[isoindole-pyrazole] Derivatives
Spiro[indole-2,2'-pyrrole]-3-(3-chlorophenyl)imine Derivatives
4'-Methoxy Spiro[isoindole-1,3'-pyrazoles] (e.g., cis-3c)
- Structure : Methoxy group at the 4' position.
- Properties : MP 176–178°C; IR (1695 cm⁻¹, C=O stretch); ¹H NMR δ 2.13–8.86 .
- Comparison: The 6',7'-dimethoxy substitution in the target compound may introduce steric hindrance, affecting receptor binding compared to monosubstituted derivatives.
Physicochemical and Pharmacokinetic Properties
| Compound | Substituents | Melting Point (°C) | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| 6',7'-Dimethoxy-DSIIQ | 6',7'-OCH₃ | Not reported | ~2.8 | Methoxy, spirocyclic ketone |
| (±)-Moxiquindole | None | Not reported | ~2.1 | Spirocyclic ketone |
| Spiro[indole-pyrrole]-Cl | 3-Cl-C₆H₄ | 138–140 | ~3.5 | Chlorophenyl, imine |
| cis-3c (spiro-pyrazole) | 4'-OCH₃ | 176–178 | ~1.9 | Methoxy, carbonyl |
- Solubility : Methoxy groups may improve aqueous solubility over halogenated analogues.
Biological Activity
6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one, also known as compound L18723, is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
Key Findings:
-
Cell Lines Tested:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- A431 (skin cancer)
- PaCa2 (pancreatic cancer)
- Efficacy:
- Mechanism of Action:
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens.
Key Findings:
-
Bacterial Strains Tested:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Mycobacterium tuberculosis
- Efficacy:
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the indole and isoquinoline moieties can significantly affect potency and selectivity.
| Compound | IC50 (MCF7) | IC50 (HCT116) | IC50 (A431) |
|---|---|---|---|
| 6m | 3.597 µM | 3.236 µM | 2.434 µM |
| 6l | 3.986 µM | Not specified | Not specified |
| 6f | 4.375 µM | Not specified | Not specified |
Case Studies
Recent studies have synthesized various analogs of spiro[indole] compounds to evaluate their biological activities further:
- Study on Spiro-Indolinones:
- Antimicrobial Evaluation:
Q & A
Q. Advanced
- Antimalarial assays : Parasite growth inhibition is measured via hemoglobin degradation blockade and lipid dynamics interference in Plasmodium falciparum cultures .
- Anticancer screening : NCI-60 cell line panels assess proliferation inhibition (e.g., renal, leukemia, and melanoma lines), with compounds showing 50% growth inhibition at 10–50 µM .
How do structural modifications influence bioactivity?
Q. Advanced
- Methoxy positioning : 6',7'-Dimethoxy groups enhance antimalarial activity by improving target binding (e.g., protease inhibition) .
- Spiro ring substitution : Hybrid scaffolds (e.g., tetrahydroisoquinoline-oxindole) increase anticancer potency by modulating kinase interactions .
- Stereochemistry : (R)-enantiomers show higher activity than (S)-counterparts in some assays, emphasizing the role of chirality .
What computational methods support structural analysis?
Q. Advanced
- DFT calculations : Compare experimental NMR/optical rotation data with theoretical values to validate enantiomer configurations (e.g., [α]D²⁰ = ±20–23°) .
- Molecular docking : Predict interactions with biological targets (e.g., protease active sites) using software like AutoDock .
How are reaction yields optimized during synthesis?
Q. Basic
- Inert atmosphere : N₂ prevents oxidation of sensitive intermediates (e.g., LiAlH₄ reactions) .
- Solvent selection : THF or ethanol enhances reaction homogeneity, improving yields to 75–85% .
- Purification : Gradient silica column chromatography (e.g., hexane/EtOAc) isolates high-purity products (>95%) .
How does the spirooxindole conformation affect target binding?
Advanced
The spiro junction imposes rigidity, favoring:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
